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molecular formula C4H8BrCl B8488807 (2S)-1-bromo-3-chloro-2-methylpropane

(2S)-1-bromo-3-chloro-2-methylpropane

Cat. No. B8488807
M. Wt: 171.46 g/mol
InChI Key: ZKDOQFPDSUOLGF-SCSAIBSYSA-N
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Patent
US07456164B2

Procedure details

Pyrrolidine (3.0 g, 42 mmol), acetone (60 ml), 5M NaOH solution (10 ml) and 1-bromo-3-chloro-2-methyl-propane (21.7 g, 0.13 mol) were reacted together according to general procedure A to give the title compound (3.9 g, 58%) as a pale yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Br[CH2:9][CH:10]([CH3:13])[CH2:11][Cl:12]>CC(C)=O>[Cl:12][CH2:11][CH:10]([CH3:13])[CH2:9][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21.7 g
Type
reactant
Smiles
BrCC(CCl)C
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CN1CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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